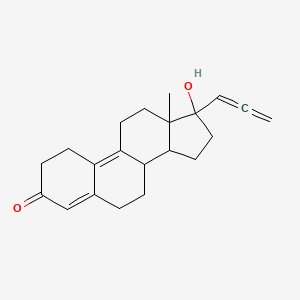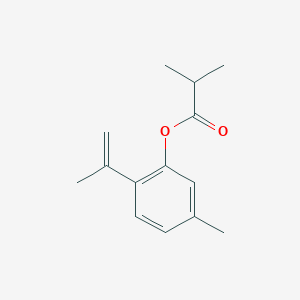
S1P Lyase Fluorogenic Substrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sphingosine-1-phosphate lyase fluorogenic substrate is a compound designed to monitor the activity of sphingosine-1-phosphate lyase by releasing fluorescent 7-hydroxycoumarin in the presence of the active enzyme . Sphingosine-1-phosphate lyase cleaves sphingosine-1-phosphate into hexadecenal and phosphoethanolamine . This compound is significant in the study of sphingolipid metabolism and has applications in various fields, including autoimmune disorder treatment and cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate lyase fluorogenic substrate involves the preparation of a fluorogenic analogue of sphingosine-1-phosphate. One method includes the use of a commercially available v(7-nitro-2-1,3-benzoxadiazol-4-yl)-D-erythro (NBD)-labeled fluorescent substrate . The enzyme activity is determined by following the formation of NBD-aldehyde product, which is isolated from unreacted substrate by lipid extraction and quantified after separation by high-performance liquid chromatography using a C18 column .
Industrial Production Methods
Industrial production methods for sphingosine-1-phosphate lyase fluorogenic substrate are not extensively documented. the synthesis typically involves standard organic synthesis techniques and purification methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sphingosine-1-phosphate lyase fluorogenic substrate undergoes enzymatic cleavage by sphingosine-1-phosphate lyase, resulting in the formation of hexadecenal and phosphoethanolamine . This reaction is specific to the enzyme and does not involve other common chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions
The enzymatic reaction requires the presence of sphingosine-1-phosphate lyase and appropriate buffer conditions to maintain enzyme activity . The reaction is typically carried out at physiological pH and temperature to mimic biological conditions .
Major Products Formed
The major products formed from the enzymatic cleavage of sphingosine-1-phosphate lyase fluorogenic substrate are hexadecenal and phosphoethanolamine . Additionally, the release of fluorescent 7-hydroxycoumarin allows for the monitoring of enzyme activity .
Scientific Research Applications
Sphingosine-1-phosphate lyase fluorogenic substrate has a wide range of scientific research applications:
Chemistry: Used to study sphingolipid metabolism and enzyme kinetics.
Biology: Helps in understanding cell signaling pathways involving sphingosine-1-phosphate.
Medicine: Investigated for its potential in treating autoimmune disorders and cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of sphingosine-1-phosphate lyase fluorogenic substrate involves its cleavage by sphingosine-1-phosphate lyase. The enzyme cleaves sphingosine-1-phosphate into hexadecenal and phosphoethanolamine, releasing fluorescent 7-hydroxycoumarin . This fluorescence can be measured to monitor enzyme activity. The molecular targets include sphingosine-1-phosphate lyase and the pathways involved in sphingolipid metabolism .
Comparison with Similar Compounds
Sphingosine-1-phosphate lyase fluorogenic substrate is unique in its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool for monitoring enzyme activity . Similar compounds include:
C17-dihydrosphingosine 1-phosphate: Used as a substrate for sphingosine-1-phosphate lyase, producing pentadecanal and phosphoethanolamine.
NBD-sphingosine: Another fluorescent substrate used to study sphingosine-1-phosphate lyase activity.
These compounds share similar applications but differ in their specific fluorescent properties and the products formed upon enzymatic cleavage .
Properties
Molecular Formula |
C14H18NO8P |
|---|---|
Molecular Weight |
359.27 g/mol |
IUPAC Name |
[(2S,3R)-2-azaniumyl-3-hydroxy-5-(2-oxochromen-7-yl)oxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C14H18NO8P/c15-11(8-22-24(18,19)20)12(16)5-6-21-10-3-1-9-2-4-14(17)23-13(9)7-10/h1-4,7,11-12,16H,5-6,8,15H2,(H2,18,19,20)/t11-,12+/m0/s1 |
InChI Key |
XHAKPJBOPPIZOR-NWDGAFQWSA-N |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCC(C(COP(=O)(O)[O-])[NH3+])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one](/img/structure/B12302754.png)


![[(1S,2R,5S,7S,8R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-yl] acetate](/img/structure/B12302764.png)
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)


![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)
![11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B12302792.png)



![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)

